molecular formula C14H13BrN2O2 B2574664 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one CAS No. 1423604-82-3

6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one

Cat. No. B2574664
CAS RN: 1423604-82-3
M. Wt: 321.174
InChI Key: XOAWBKLRQVMRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Scientific Research Applications

6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell proliferation and survival. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in animal models. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its broad range of potential applications in drug discovery. It has been shown to exhibit activity against a variety of cancer cell lines, as well as bacteria and inflammation. However, one limitation of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of the specific molecular targets of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to investigate the safety and toxicity of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in animal models, which could inform its potential use in clinical trials.

Synthesis Methods

The synthesis of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one involves the reaction of 6-bromo-2-hydroxyquinoline and pyrrolidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in high yield and purity.

properties

CAS RN

1423604-82-3

Product Name

6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.174

IUPAC Name

6-bromo-4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-13(18)16-12)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18)

InChI Key

XOAWBKLRQVMRBI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br

solubility

not available

Origin of Product

United States

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